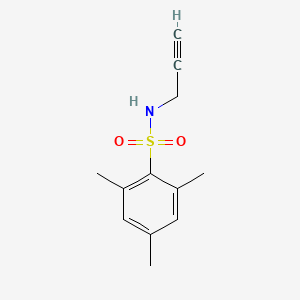

Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

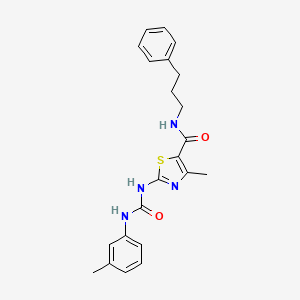

Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine is a chemical compound that is part of a broader class of organic molecules featuring a prop-2-ynyl group attached to a sulfonyl amine. This type of structure is significant in organic synthesis and medicinal chemistry due to its potential to undergo various chemical reactions, leading to the formation of complex and biologically active molecules.

Synthesis Analysis

The synthesis of compounds related to prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine often involves the use of sulfonamides or carbamates that react with alkynyl precursors. For instance, sulfonamides have been shown to regioselectively attack 2-propynyl-allyl hybrid cations, leading to the formation of conjugated aminohexynoates and subsequently to pyrrole frameworks in a one-pot reaction . Additionally, prop-2-ynylsulfonium salts have been utilized in a sequential annulation process with sulfonyl-protected o-amino aromatic aldimines to create hexahydropyrrolo[3,2-b]indoles, demonstrating the versatility of prop-2-ynyl groups in complex ring-forming reactions .

Molecular Structure Analysis

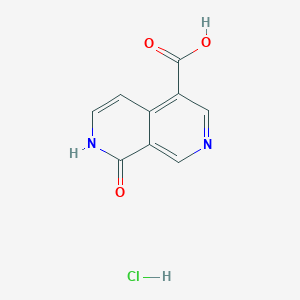

The molecular structure of prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine is characterized by the presence of a triple bond within the prop-2-ynyl moiety, which is highly reactive and can participate in various chemical transformations. The sulfonyl group attached to the amine provides a good leaving group for nucleophilic substitutions and can also act as an electron-withdrawing group, influencing the reactivity of the molecule .

Chemical Reactions Analysis

Chemical reactions involving prop-2-ynyl groups are diverse. For example, the conjugate addition of prop-2-ynylic alcohols to phenylsulfonylpropenes has been reported, leading to the synthesis of halogenoallyl sulfones, which can further undergo radical-induced cyclization . Moreover, the enantioselective cycloaddition of cyclic N-sulfonylimines with ynones, which could include prop-2-ynyl groups, has been used to synthesize sulfamidate-fused piperidin-4-ones, showcasing the utility of these groups in asymmetric synthesis .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine are not detailed in the provided papers, the general properties of related compounds can be inferred. Typically, the presence of a prop-2-ynyl group would contribute to increased reactivity due to the triple bond, and the sulfonyl group would enhance the solubility in polar solvents due to its polar nature. The steric hindrance provided by the trimethylphenyl group could affect the reactivity and selectivity of the compound in chemical reactions .

Scientific Research Applications

Antibacterial and Antitumour Applications

Sulfonamides, due to their significant biological properties, have seen extensive application in antibacterial, antifungal, antiparasitic, antioxidant, and antitumor activities. Their simple synthesis offers a diversity of derivatives, highlighting the sulfonamide group's importance in medicinal chemistry for drug development (Azevedo-Barbosa et al., 2020).

Catalytic Applications in Organic Synthesis

Palladium catalysts for C-N and C-O bond formation in the synthesis of complex molecules indicate the crucial role of sulfur-containing compounds in catalysis. These advancements underline the importance of such functionalities in developing new synthetic methodologies and medicinal chemistry (Muci & Buchwald, 2002).

Environmental and Food Analysis

Sulfonamides have been utilized in analytical assays, such as immunoassays for environmental and food analysis, demonstrating the versatility of sulfonamide derivatives in various research applications beyond their traditional antibacterial uses (Fránek & Hruška, 2018).

Organic Synthesis

N-halo reagents, including those involving sulfonamides, play a significant role in organic synthesis, showcasing their utility in a wide range of functional group transformations. This underscores the broad applicability of sulfonamide derivatives in chemical synthesis (Kolvari et al., 2007).

Medicinal Significance

Sulfur-containing motifs, especially sulfonyl or sulfonamide analogues, exhibit a variety of pharmacological properties. Over 150 FDA-approved sulfur-based drugs highlight the structural diversity and therapeutic potential of these compounds in treating various diseases (Zhao et al., 2018).

properties

IUPAC Name |

2,4,6-trimethyl-N-prop-2-ynylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-5-6-13-16(14,15)12-10(3)7-9(2)8-11(12)4/h1,7-8,13H,6H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVLJWMXLGKKGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC#C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prop-2-ynyl((2,4,6-trimethylphenyl)sulfonyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)

![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)

![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)

![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)

![Ethyl 3-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2529835.png)